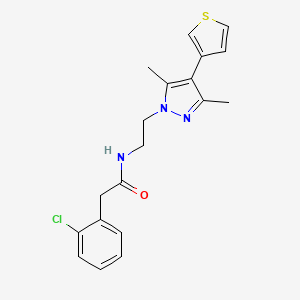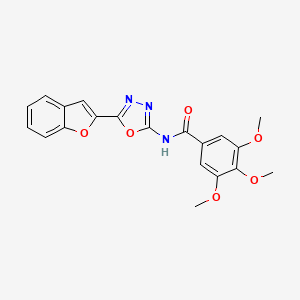![molecular formula C7H13N3O3 B2411909 2-[(1-Acetylazetidin-3-yl)oxy]acetohydrazide CAS No. 1989672-29-8](/img/structure/B2411909.png)
2-[(1-Acetylazetidin-3-yl)oxy]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(1-Acetylazetidin-3-yl)oxy]acetohydrazide” is a chemical compound with the CAS Number: 1989672-29-8 . It has a molecular weight of 187.2 and its IUPAC name is 2-((1-acetylazetidin-3-yl)oxy)acetohydrazide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13N3O3/c1-5(11)10-2-6(3-10)13-4-7(12)9-8/h6H,2-4,8H2,1H3,(H,9,12) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder . It should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Plant Growth Stimulation
- A study by Pivazyan et al. (2019) synthesized new derivatives of acetohydrazide, including those containing pyrimidine fragments. These compounds showed significant plant growth-stimulating effects, with effectiveness levels of 65–87% relative to heteroauxin (Pivazyan et al., 2019).
Fluorescence Quenching and Chemosensing
- Warrier and Kharkar (2018) designed a fluorescent probe, N'-acetyl-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide (HMC1), based on photoinduced electron transfer (PET) for selective determination of Cu2+ ions. This probe efficiently quenched Cu2+ ions and was used in cellular imaging studies as an intracellular turn-off fluorescent chemosensor (Warrier & Kharkar, 2018).
Antimicrobial Activity
- Feng-ling (2008) synthesized novel benzisothiazolone derivatives, including 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetohydrazide, which exhibited over 90% inhibition efficiency against various bacteria at a concentration of 100×10-6mol/L (Feng-ling, 2008).
- Fuloria et al. (2009) explored the antibacterial and antifungal activities of novel imines and thiazolidinones derived from 2-(4-Chloro-3-methylphenoxy)acetohydrazide (Fuloria et al., 2009).
- Several other studies have also investigated the synthesis and antimicrobial properties of various hydrazide derivatives, demonstrating their effectiveness against different bacterial and fungal strains (Turan-Zitouni et al., 2013; Kaplancıklı et al., 2013; Salahuddin et al., 2014; Behalo, 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(1-acetylazetidin-3-yl)oxyacetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O3/c1-5(11)10-2-6(3-10)13-4-7(12)9-8/h6H,2-4,8H2,1H3,(H,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHGKUISIGCADG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)OCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-N-acetyl-6,8-dichloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2411826.png)


methanone](/img/structure/B2411835.png)
![1-(5-Chloro-2-methoxyphenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2411836.png)

![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-[(2-chlorophenoxy)methyl]-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2411840.png)

![N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2411843.png)




